molecular formula C7H5ClFNO B1364601 4-Chloro-2-fluorobenzamide CAS No. 104326-93-4

4-Chloro-2-fluorobenzamide

Cat. No. B1364601
M. Wt: 173.57 g/mol
InChI Key: ISXNTFNVBYPXMO-UHFFFAOYSA-N
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Patent
US07868017B2

Procedure details

A method similar to the preparation of 5-chloro-2-fluorobenzamide (see page 17 above) was followed using 4-chloro-2-fluorobenzoic acid (500 mg, 5.73 mmol). The title compound was isolated as an off-white solid (465 mg, 94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8].[Cl:12]C1C=CC(C(O)=O)=C(F)C=1>>[Cl:12][C:3]1[CH:2]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([F:11])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)N)C1)F
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)N)C=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 465 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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